molecular formula C13H10FNO3 B1355973 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 66158-41-6

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1355973
CAS No.: 66158-41-6
M. Wt: 247.22 g/mol
InChI Key: KFUPGHOUJJNVJQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a synthetic organic compound that features a pyridine ring substituted with a 4-fluorobenzyl group, a carboxylic acid group, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2,3-dicarboxylic acid and 4-fluorobenzyl bromide.

    Esterification: Pyridine-2,3-dicarboxylic acid is esterified to form the corresponding diester.

    Condensation Reaction: The diester undergoes a Dieckmann condensation with 4-fluorobenzyl bromide to form the desired tricyclic intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can yield the corresponding alcohols or amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohols or amines derived from the reduction of the ketone or carboxylic acid groups.

    Substitution: Substituted derivatives where the fluorobenzyl group is replaced by other functional groups.

Scientific Research Applications

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Molecular Targets and Pathways:

    Enzymes: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

    Receptors: May interact with G-protein coupled receptors (GPCRs) or nuclear receptors.

Comparison with Similar Compounds

    1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4-position.

    1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-5-carboxylic acid: Carboxylic acid group at the 5-position.

Uniqueness: 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group can significantly affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-10-5-3-9(4-6-10)8-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUPGHOUJJNVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588648
Record name 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66158-41-6
Record name 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (2.4 g, 9.2 mmol, 1.0 eq) in MeOH (25 ml) was treated with 5 N aqueous sodium hydroxide (4.6 mL, 24 mmol, 2.6 eq) at room temperature and the reaction mixture was stirred for 15 h. The reaction mixture was concentrated in vacuo, diluted with water and the solution was extracted with ethyl acetate (discarding the organic fraction). The aqueous fraction was cooled to 0° C. and acidified with concentrated HCl. The resulting solid was filtered, washed with water and the solid dried in vacuo to afford the product (1.6 g, 70%) which was sufficiently pure to use in the subsequent step without further purification. 1H NMR (DMSO-d6) δ 8.44–8.39 (m, 2H), 7.46–7.42 (m, 2H), 7.24–7.18 (m, 2H), 6.78 (d, 1H, J=6.98 Hz), 5.31 (s, 2H); HRMS(ESI), calcd.: 248.0723, found: 248.0718.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
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Quantity
25 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

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